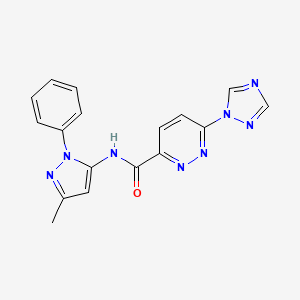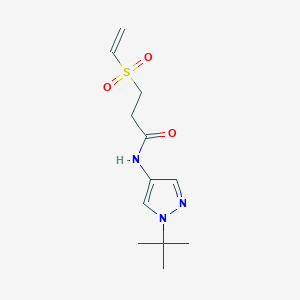
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide, also known as TBE-31, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. TBE-31 is a potent inhibitor of the proteasome, a complex enzyme that plays a crucial role in the degradation of intracellular proteins. In
Wirkmechanismus
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide functions as a reversible inhibitor of the proteasome. The proteasome is responsible for the degradation of intracellular proteins, including those involved in cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide leads to the accumulation of misfolded and damaged proteins, ultimately causing cell death.
Biochemical and Physiological Effects:
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have significant effects on cell cycle regulation and apoptosis. By inhibiting the proteasome, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide induces apoptosis in cancer cells and has been shown to have anti-tumor effects in preclinical studies. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide is its high potency as a proteasome inhibitor. This makes it a valuable tool for studying the role of the proteasome in cellular processes and for developing new cancer therapies. However, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide analogs with improved solubility and pharmacokinetic properties. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide could be used in combination with other cancer therapies to enhance their effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide in clinical trials, with the ultimate goal of developing it into a viable cancer therapy.
Synthesemethoden
The synthesis of N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that starts with the reaction of tert-butylhydrazine with 4-bromo-1-butene to produce N-(1-tert-butylpyrazol-4-yl)but-3-en-1-amine. This intermediate is then reacted with ethenesulfonyl chloride to yield N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide. The overall yield of this synthesis method is around 25%.
Wissenschaftliche Forschungsanwendungen
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in cancer research. The proteasome is known to play a critical role in the regulation of cell cycle and apoptosis, making it a promising target for cancer therapy. N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded proteins and ultimately causing cell death. Additionally, N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-5-19(17,18)7-6-11(16)14-10-8-13-15(9-10)12(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APROZDJPZSISBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Tert-butylpyrazol-4-yl)-3-ethenylsulfonylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

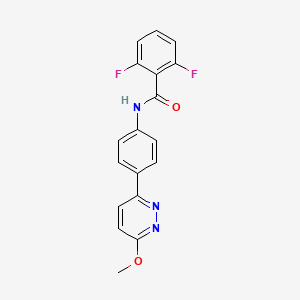
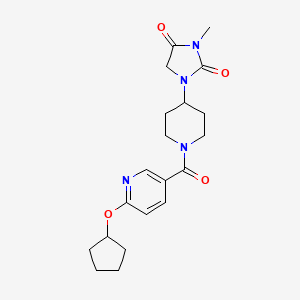

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)
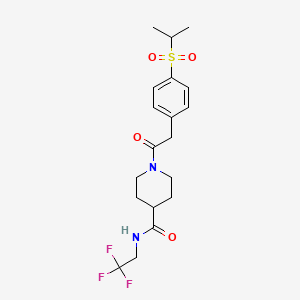

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2641280.png)
